4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl
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Overview
Description
4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl is an organic compound with the molecular formula C22H31F3O It is a biphenyl derivative where one phenyl ring is substituted with a propyl group and the other with a trifluoromethoxy group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the biphenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with hydrophobic regions of proteins and enzymes. The biphenyl core provides structural rigidity, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Propyl-4’-[4-(trifluoromethoxy)phenyl]biphenyl
- 4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl
- 3,4,5-Trifluoro-4’-[4-propylcyclohexyl]biphenyl
Uniqueness
4-Propyl-4’-[4-(trifluoromethoxy)cyclohexyl]biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
194731-53-8 |
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Molecular Formula |
C22H25F3O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-propyl-4-[4-[4-(trifluoromethoxy)cyclohexyl]phenyl]benzene |
InChI |
InChI=1S/C22H25F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h4-11,20-21H,2-3,12-15H2,1H3 |
InChI Key |
BPCHFSWZINSBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)OC(F)(F)F |
Origin of Product |
United States |
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